

UCB-9260: A-Technical Guide to a Novel TNF- α Modulator

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Compound of Interest

Compound Name: UCB-9260

Cat. No.: B2997626

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **UCB-9260**, a novel, orally active small molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α). All data is presented in a structured format to facilitate research and development efforts in the fields of immunology, inflammation, and drug discovery.

Chemical Structure and Properties

UCB-9260 is a potent and selective inhibitor of TNF- α signaling.^{[1][2]} Its chemical identifiers and physicochemical properties are summarized below.

Chemical Identifiers

Identifier	Value
IUPAC Name	--INVALID-LINK--methanol
CAS Number	1515888-53-5 ^[3]
Molecular Formula	C ₂₆ H ₂₅ N ₅ O ^[3]
SMILES	<chem>Cc1cc(C)ccc1Cn1c2cc(c3cn(C)nc3)ccc2nc1C(O)c4ccncc4</chem>
InChIKey	RZGFWGNCSYUEPR-UHFFFAOYSA-N ^[3]

Physicochemical Properties

Property	Value	Source
Molecular Weight	423.51 g/mol	Calculated
LogP	1.74	[4]
H-Bond Donors	2	[4]
H-Bond Acceptors	8	[4]
Rotatable Bonds	4	[4]
Solubility	DMSO: 125 mg/mL (295.15 mM)	MedChemExpress

Pharmacological Properties

UCB-9260 exhibits a unique mechanism of action by stabilizing an asymmetric, inactive conformation of the TNF- α trimer, thereby preventing its interaction with the TNF receptor 1 (TNFR1).[5][6] This allosteric modulation results in the inhibition of downstream signaling pathways, including the NF- κ B pathway.[2][7]

In Vitro Activity

Parameter	Value	Species	Assay
TNF Binding Affinity (Kd)	13 nM[2]	Human	Cell-free assay[2]
NF- κ B Inhibition (IC50)	202 nM[1][2]	Human	HEK-293 cells (TNF-stimulated)[1]
Cytotoxicity Inhibition (IC50)	116 nM[8]	Human TNF	L929 cells[8]
Cytotoxicity Inhibition (IC50)	120 nM[8]	Mouse TNF	L929 cells[8]

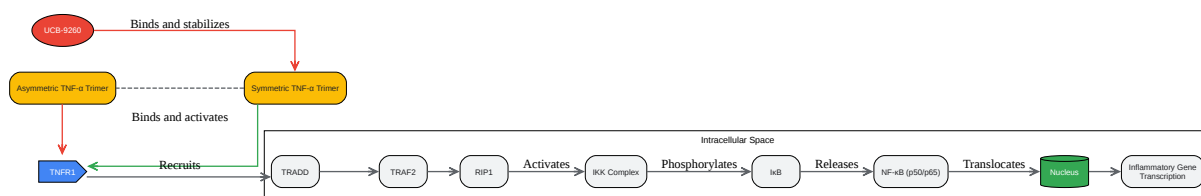
In Vivo Efficacy

UCB-9260 has demonstrated significant efficacy in preclinical models of inflammatory diseases.[9][10]

Model	Dosing	Effect
Collagen Antibody-Induced Arthritis (CAIA) in mice	150 mg/kg, p.o., twice daily[10]	Significant reduction in clinical arthritis score[10]
TNF-induced Neutrophil Recruitment in mice	10-300 mg/kg, p.o.[8]	Dose-dependent inhibition of neutrophil recruitment[8]

Mechanism of Action: TNF- α Signaling Pathway Modulation

UCB-9260 functions by binding to a cryptic pocket within the TNF- α trimer, which stabilizes an asymmetric conformation of the protein.[5] This conformational change prevents the productive binding of the third TNFR1, thereby inhibiting the initiation of the downstream signaling cascade that leads to inflammation.[6]



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Caption: **UCB-9260** binds to the TNF- α trimer, stabilizing an asymmetric conformation that prevents productive receptor binding and subsequent NF- κ B activation.

Experimental Protocols

Synthesis of UCB-9260

The synthesis of **UCB-9260** involves a multi-step process. A detailed description of the synthesis can be found in the supplementary information of the publication by O'Connell et al. (2019). The key steps include the formation of a benzimidazole core followed by the introduction of the pyridinylmethanol and the substituted pyrazole moieties.

TNF- α Induced NF- κ B Reporter Gene Assay

This assay is crucial for quantifying the inhibitory effect of compounds on the TNF- α signaling pathway. The following is a generalized protocol based on methods described in the literature.

[\[1\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

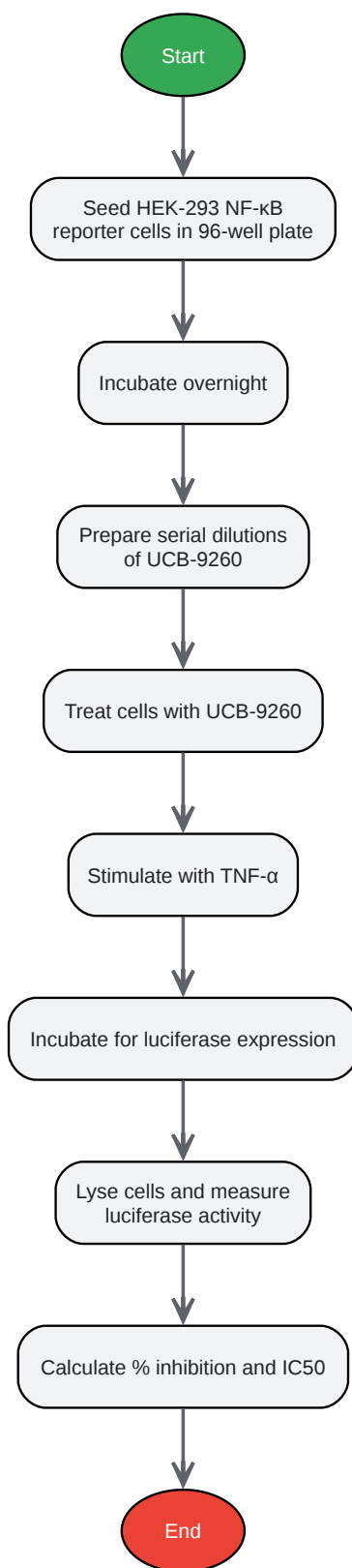
Objective: To measure the dose-dependent inhibition of TNF- α -induced NF- κ B activation by **UCB-9260**.

Materials:

- HEK-293 cells stably expressing an NF- κ B-driven luciferase reporter gene.
- Cell culture medium (e.g., DMEM with 10% FBS).
- Recombinant human TNF- α .
- **UCB-9260** stock solution in DMSO.
- Luciferase assay reagent.
- 96-well cell culture plates.
- Luminometer.

Procedure:

- **Cell Seeding:** Seed HEK-293 NF- κ B reporter cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO₂.
- **Compound Preparation:** Prepare serial dilutions of **UCB-9260** in cell culture medium. Include a vehicle control (DMSO) and a positive control (e.g., a known NF- κ B inhibitor).
- **Cell Treatment:** Remove the old medium from the cells and add the prepared compound dilutions. Incubate for a pre-determined time (e.g., 1 hour).
- **TNF- α Stimulation:** Add a pre-titered, sub-maximal concentration of TNF- α (e.g., 10 pM) to all wells except for the unstimulated control.
- **Incubation:** Incubate the plate for a further period (e.g., 6 hours) to allow for luciferase gene expression.
- **Luciferase Assay:** Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- **Data Analysis:** Calculate the percentage of inhibition for each concentration of **UCB-9260** relative to the TNF- α stimulated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: Workflow for the TNF-α induced NF-κB reporter gene assay.

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